molecular formula C11H12Cl2O2 B15330168 5-(3,5-Dichlorophenyl)pentanoic Acid

5-(3,5-Dichlorophenyl)pentanoic Acid

Katalognummer: B15330168
Molekulargewicht: 247.11 g/mol
InChI-Schlüssel: YDNGUZGKXBXOLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,5-Dichlorophenyl)pentanoic Acid is an organic compound characterized by the presence of a carboxylic acid functional group attached to a pentanoic acid chain, which is further substituted with a 3,5-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)pentanoic Acid typically involves the reaction of 3,5-dichlorobenzene with a pentanoic acid derivative under specific conditions. One common method involves the use of a Grignard reagent, where 3,5-dichlorobenzene is reacted with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with a pentanoic acid derivative to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, biocatalysis methods are being explored for the synthesis of chiral intermediates, which can be applied to the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,5-Dichlorophenyl)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3,5-Dichlorophenyl)pentanoic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-(3,5-Dichlorophenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3,5-Dichlorophenyl)pentanoic Acid: A closely related compound with similar structural features.

    2-(3,5-Dichlorophenyl)propanoic Acid: Another compound with a similar phenyl substitution pattern but a different carbon chain length.

Uniqueness

5-(3,5-Dichlorophenyl)pentanoic Acid is unique due to its specific substitution pattern and the length of its carbon chain.

Eigenschaften

Molekularformel

C11H12Cl2O2

Molekulargewicht

247.11 g/mol

IUPAC-Name

5-(3,5-dichlorophenyl)pentanoic acid

InChI

InChI=1S/C11H12Cl2O2/c12-9-5-8(6-10(13)7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI-Schlüssel

YDNGUZGKXBXOLH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.